molecular formula C13H11N3O2S B3014901 2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione CAS No. 1240790-65-1

2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione

Cat. No. B3014901
CAS RN: 1240790-65-1
M. Wt: 273.31
InChI Key: GZWZGGZVXMUPTC-UHFFFAOYSA-N
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Description

The compound “2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione” is a complex organic molecule that contains an isoindole-1,3-dione group and a 2-amino-1,3-thiazol-4-yl group . Isoindole-1,3-dione, also known as phthalimide, is a heterocyclic compound . The 2-amino-1,3-thiazol-4-yl group is a type of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoindole-1,3-dione and 2-amino-1,3-thiazol-4-yl moieties . Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present . The isoindole-1,3-dione moiety could undergo reactions typical of imides, while the 2-amino-1,3-thiazol-4-yl group could participate in reactions typical of amines and thiazoles.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups could impact its solubility in different solvents.

Scientific Research Applications

Synthesis and Chemical Properties

2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione serves as a crucial intermediate in synthesizing a variety of heterocyclic compounds. It is involved in the synthesis of novel thiazole, pyranothiazole, and thiazolo[4,5-b]pyridines derivatives, which exhibit a broad spectrum of medicinal and biological properties. Notably, its derivatives have shown potential in the development of new anticancer drugs, especially against breast cancer cell lines (Hosny et al., 2019).

Antimicrobial Activity

Some derivatives of this compound have been investigated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as antibacterial and antifungal agents (Jat et al., 2006).

Herbicidal Activity

In the realm of agriculture, certain derivatives of this compound have been explored for their herbicidal properties. Specifically, they have been found to inhibit protoporphyrinogen oxidase, a key target in the development of herbicides. This indicates their potential use in controlling unwanted plant growth (Wu et al., 2014).

Antitubercular Activity

Recent studies have also demonstrated the potential of this compound derivatives in treating tuberculosis. These compounds have shown significant anti-tubercular activity, offering a promising avenue for developing new treatments against drug-resistant strains of Mycobacterium tuberculosis (Victor Rachel & Monica, 2020).

Molecular Docking and Enzyme Inhibition

This compound and its derivatives have been subject to molecular docking studies, particularly focusing on their enzyme inhibition capabilities. These studies have provided insights into their potential therapeutic applications, such as in the treatment of diseases involving specific enzymatic pathways (Babar et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Given the biological activities reported for similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-[1-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7(10-6-19-13(14)15-10)16-11(17)8-4-2-3-5-9(8)12(16)18/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWZGGZVXMUPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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